2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid
Description
2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (CAS RN: 190601-71-9; ACD/IUPAC name) is a bicyclic heterocyclic compound featuring a thiazoline ring fused with a carboxylic acid group and a methyl substituent at the 2-position . Its molecular formula is C₅H₇NO₂S, with a molecular weight of 145.18 g/mol. The compound is structurally characterized by a partially saturated thiazole ring (4,5-dihydro), which confers unique stereoelectronic properties. It is commonly utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in studies targeting bacterial quorum sensing (QS) inhibition and plant defense mechanisms .
Properties
IUPAC Name |
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLFNWRGEZKWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(CS1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid typically involves the reaction of 2-aminothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid are influenced by its substituents and stereochemistry. Below is a comparative analysis with key analogs:
Structural Analogs and Their Properties
Biological Activity
2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. This unique structure contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound has garnered attention for its roles in enzyme inhibition and as a precursor in the synthesis of bioactive molecules.
The molecular formula of this compound is with a molecular weight of approximately 145.18 g/mol. The thiazole ring enhances its reactivity and interaction with biological targets, making it a valuable compound for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The thiazole ring allows the compound to fit into active sites or binding pockets, modulating the activity of these targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
Antitumor Activity
The compound has also been investigated for its potential as an anticancer agent. In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines, with specific structure-activity relationships (SAR) highlighting the importance of the thiazole moiety in enhancing antitumor activity.
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| This compound | 1.98 ± 1.22 | Cancer cell lines |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For example, it has shown promise as an inhibitor of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in biological systems.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Antitumor Effects : In a recent investigation involving several cancer cell lines (A549, HeLa), the compound exhibited an IC50 value of approximately 2 µg/mL, suggesting strong potential as an anticancer agent.
Synthesis and Accessibility
Multiple synthetic routes for producing this compound have been documented. These methods enhance the compound's accessibility for further research and application development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
